N'-(3-methylbenzylidene)-4-nitrobenzohydrazide
Overview
Description
N’-(3-methylbenzylidene)-4-nitrobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylbenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 3-methylbenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-methylbenzaldehyde+4-nitrobenzohydrazide→N’-(3-methylbenzylidene)-4-nitrobenzohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(3-methylbenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-methylbenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of hydrazines from the hydrazone moiety.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N’-(3-methylbenzylidene)-4-nitrobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The nitro group and hydrazone moiety play crucial roles in these interactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
N’-(3-methylbenzylidene)-4-aminobenzohydrazide: Similar structure but with an amino group instead of a nitro group.
N’-(3-methylbenzylidene)-4-chlorobenzohydrazide: Contains a chlorine atom instead of a nitro group.
N’-(3-methylbenzylidene)-4-methoxybenzohydrazide: Features a methoxy group in place of the nitro group.
Uniqueness
N’-(3-methylbenzylidene)-4-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-3-2-4-12(9-11)10-16-17-15(19)13-5-7-14(8-6-13)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGUFAARWMPDDW-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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